molecular formula C25H15BrO B2980672 2-Bromospiro[fluorene-9,9'-xanthene] CAS No. 899422-06-1

2-Bromospiro[fluorene-9,9'-xanthene]

Cat. No.: B2980672
CAS No.: 899422-06-1
M. Wt: 411.298
InChI Key: MNBDZJINQUZDFP-UHFFFAOYSA-N
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Description

2-Bromospiro[fluorene-9,9’-xanthene] is an organic compound with the molecular formula C25H15BrO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromospiro[fluorene-9,9’-xanthene] typically involves the condensation of 2-bromofluoren-9-one with phenol under acidic conditions. This reaction forms the spiro compound through a cyclization process . The reaction conditions usually require a strong acid catalyst and elevated temperatures to facilitate the formation of the spiro linkage.

Industrial Production Methods

While specific industrial production methods for 2-Bromospiro[fluorene-9,9’-xanthene] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromospiro[fluorene-9,9’-xanthene] can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorene or xanthene moieties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild to moderate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile, while oxidation and reduction reactions can lead to changes in the functional groups present on the fluorene or xanthene rings.

Scientific Research Applications

2-Bromospiro[fluorene-9,9’-xanthene] has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromospiro[fluorene-9,9’-xanthene] exerts its effects depends on the specific application. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, or van der Waals forces. These interactions can influence the function of the target molecules, leading to observable biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromofluorene: A simpler brominated fluorene derivative.

    Spiro[fluorene-9,9’-xanthene]: Lacks the bromine atom but has a similar spiro structure.

    2-Bromo-9H-xanthene: Another brominated xanthene derivative.

Uniqueness

2-Bromospiro[fluorene-9,9’-xanthene] is unique due to its spiro structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-bromospiro[fluorene-9,9'-xanthene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15BrO/c26-16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBDZJINQUZDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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